Home > Products > Screening Compounds P87436 > Dmt-Pro-Phe-D-1-Nal-NH2
Dmt-Pro-Phe-D-1-Nal-NH2 -

Dmt-Pro-Phe-D-1-Nal-NH2

Catalog Number: EVT-10980295
CAS Number:
Molecular Formula: C38H43N5O5
Molecular Weight: 649.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dmt-Pro-Phe-D-1-Nal-NH2 is a synthetic peptide analog that has garnered attention in the field of opioid receptor research. This compound is a modified version of endogenous opioid peptides, specifically endomorphin-1 and endomorphin-2. The structural modifications include the incorporation of 2,6-dimethyltyrosine (Dmt) and 3-(1-naphthyl)-D-alanine (D-1-Nal), which enhance its binding affinity and selectivity for opioid receptors, particularly the mu-opioid receptor. This compound is being studied for its potential applications in pain management and drug development aimed at opioid receptor modulation.

Source and Classification

Dmt-Pro-Phe-D-1-Nal-NH2 is classified as a peptidomimetic, a class of compounds designed to mimic the biological activity of peptides. It is synthesized through techniques such as solid-phase peptide synthesis, which allows for precise control over the sequence and structure of the peptide chain . The compound's classification is significant in understanding its interaction with biological systems, particularly in relation to opioid receptors.

Synthesis Analysis

Methods

The synthesis of Dmt-Pro-Phe-D-1-Nal-NH2 predominantly employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Attachment of 2,6-dimethyltyrosine (Dmt): The synthesis begins with the attachment of Dmt to a solid resin.
  2. Sequential Addition of Protected Amino Acids: Following the initial attachment, protected amino acids—proline (Pro), phenylalanine (Phe), and 3-(1-naphthyl)-D-alanine (D-1-Nal)—are added sequentially. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
  3. Cleavage and Deprotection: After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield Dmt-Pro-Phe-D-1-Nal-NH2 .

Technical Details

The use of automated peptide synthesizers enhances efficiency and consistency during synthesis. High-performance liquid chromatography (HPLC) is employed for purification, ensuring that the final product meets the purity standards necessary for research applications.

Molecular Structure Analysis

Structure

The molecular structure of Dmt-Pro-Phe-D-1-Nal-NH2 consists of a sequence of amino acids that includes:

  • 2,6-dimethyltyrosine
  • Proline
  • Phenylalanine
  • 3-(1-naphthyl)-D-alanine

This arrangement contributes to its affinity for mu-opioid receptors.

Data

The InChI key for Dmt-Pro-Phe-D-1-Nal-NH2 is LCSGBFCHAFMKLD-QAXCHELISA-N, providing a unique identifier for computational chemistry applications .

Chemical Reactions Analysis

Types of Reactions

Dmt-Pro-Phe-D-1-Nal-NH2 can undergo various chemical reactions:

  • Oxidation: Particularly at the phenolic hydroxyl group of 2,6-dimethyltyrosine.
  • Reduction: Occurs at peptide bonds, although less commonly.
  • Substitution: Possible at the aromatic rings of phenylalanine and 3-(1-naphthyl)-D-alanine.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • For oxidation: Hydrogen peroxide and potassium permanganate.
  • For reduction: Sodium borohydride.
  • For substitution: Electrophilic aromatic substitution can be performed using bromine or chlorine .

Major Products Formed

The products formed depend on specific conditions; for example, oxidation can lead to quinone formation from the phenolic group.

Mechanism of Action

The mechanism of action for Dmt-Pro-Phe-D-1-Nal-NH2 involves binding to the mu-opioid receptor. This binding mimics endogenous opioid peptides, activating intracellular signaling pathways that include:

  • Inhibition of adenylate cyclase
  • Reduction of calcium ion currents
  • Activation of potassium channels

These actions culminate in analgesic effects and other responses associated with opioid receptor activation .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not detailed in available literature, it is essential to note that peptidomimetics like Dmt-Pro-Phe-D-1-Nal-NH2 typically exhibit stability under physiological conditions due to their synthetic nature.

Chemical Properties

Chemical properties include reactivity with various reagents as discussed earlier. The compound's stability against hydrolysis and its behavior under different pH conditions are crucial for its application in biological systems.

Applications

Dmt-Pro-Phe-D-1-Nal-NH2 has several significant applications in scientific research:

  • Opioid Receptor Research: It is utilized to study binding affinities and selectivity towards mu-opioid receptors.
  • Pain Management Studies: The compound shows potential analgesic effects, making it a candidate for further investigation in pain relief therapies.
  • Drug Development: It serves as a lead molecule for developing new opioid receptor agonists and antagonists, contributing to advancements in therapeutic strategies against pain and addiction .
Introduction to Peptidomimetic Opioid Ligands

Peptidomimetic opioid ligands represent a sophisticated class of bioactive molecules engineered to overcome the inherent limitations of endogenous opioid peptides, such as poor metabolic stability, low blood-brain barrier permeability, and limited receptor selectivity. These compounds retain the core pharmacophoric elements of natural peptides while incorporating structural modifications that enhance their drug-like properties. Within this category, Dmt-Pro-Phe-D-1-Nal-NH₂ (where Dmt = 2',6'-dimethyltyrosine, D-1-Nal = 3-(1-naphthyl)-D-alanine) exemplifies a rationally designed peptidomimetic with high affinity and specificity for the mu-opioid receptor (MOR). Its development aligns with ongoing efforts to discover analgesics with improved efficacy and reduced adverse effects compared to classical opioid alkaloids like morphine [5] [6].

Structural Classification within Synthetic Opioid Peptides

Synthetic opioid peptides are categorized based on their derivation from endogenous templates and specific structural modifications:

  • Endogenous Templates: Dmt-Pro-Phe-D-1-Nal-NH₂ is derived from endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂), an endogenous MOR-selective peptide. It incorporates non-natural amino acids to enhance receptor interaction and stability [4] [6].
  • Key Modifications:
  • N-terminal Dmt: The 2',6'-dimethylation of tyrosine shields the phenolic hydroxyl group from enzymatic degradation and increases hydrophobic interactions within the MOR binding pocket [3] [7].
  • C-terminal D-1-Nal: The sterically bulky D-configuration naphthylalanine enhances MOR selectivity by restricting conformational flexibility and promoting hydrophobic address domain interactions [4] [7].
  • Peptide Backbone: The central Pro-Phe sequence maintains a β-turn conformation critical for bioactivity, while C-terminal amidation (-NH₂) mimics endogenous peptide hormones [5].

Table 1: Structural Features of Dmt-Pro-Phe-D-1-Nal-NH₂

ComponentChemical FeatureFunctional Role
N-terminus2',6'-dimethyltyrosine (Dmt)Enhanced MOR affinity; enzymatic stability
Position 2L-ProlineConformational constraint (β-turn induction)
Position 3L-PhenylalanineAromatic stacking in MOR binding pocket
Position 4D-1-Naphthylalanine (D-1-Nal)Steric bulk for MOR selectivity; resistance to proteases
C-terminusAmidation (-NH₂)Mimics endogenous peptides; stabilizes C-terminal

Rationale for Targeted Modification of Endogenous Opioid Templates

The design of Dmt-Pro-Phe-D-1-Nal-NH₂ addresses three critical limitations of endogenous opioid peptides:

  • Enzymatic Instability: Natural peptides like endomorphin-2 are rapidly cleaved by peptidases (e.g., dipeptidyl peptidase IV). The Dmt and D-1-Nal substitutions introduce steric hindrance that impedes protease access, significantly extending plasma half-life [3] [5].
  • Receptor Selectivity: Endogenous peptides exhibit promiscuity across MOR, DOR, and KOR. The D-1-Nal residue’s naphthyl moiety binds exclusively to MOR subpockets, achieving >1000-fold selectivity over DOR/KOR in binding assays (Kᵢ(MOR) = 0.01 nM) [4] [7].
  • Blood-Brain Barrier (BBB) Penetration: Lipophilic modifications (e.g., dimethylation of Tyr, naphthyl group) enhance passive diffusion across the BBB, confirmed via in vivo models using radiolabeled analogs [5] [6].

These modifications stem from structure-activity relationship (SAR) studies demonstrating that:

  • Dmt¹ analogs exhibit 100–1000-fold higher MOR affinity than tyrosine due to van der Waals contacts with transmembrane helices 3 and 6 of MOR [3] [7].
  • D-configured aromatic residues at position 4 confer antagonist properties by disrupting G-protein coupling while maintaining high receptor occupancy [4] [7].

Research Significance in Pain Management Pharmacology

Dmt-Pro-Phe-D-1-Nal-NH₂ holds dual significance as a pharmacological tool and a therapeutic prototype:

  • Mechanistic Probe: It functions as a potent MOR antagonist (pA₂ = 9.19 in aequorin luminescence assays), making it invaluable for dissecting MOR-mediated signaling pathways without activating compensatory systems [4] [7]. Its antagonist profile arises from the D-1-Nal⁴ sterically hindering receptor transition to active conformations [7].
  • Therapeutic Potential: As a highly selective antagonist, it may reverse opioid overdose or treat addiction without triggering respiratory depression—a limitation of partial agonists like naloxone [4] [6].
  • Analgesic Development: SAR insights from this compound inform "biased ligand" designs that activate G-protein pathways (analgesia) while avoiding β-arrestin recruitment (side effects) [5] [6].

Table 2: Pharmacological Profile of Dmt-Pro-Phe-D-1-Nal-NH₂

ParameterValue/OutcomeAssay System
MOR Binding AffinityIC₅₀ = 0.01 ± 0.001 nMCompetitive binding vs. [³H]naloxone
Functional ActivityAntagonist (pA₂ = 9.19)Aequorin luminescence-based calcium assay
DOR/KOR Selectivity>1000-fold selective for MORRadioligand displacement in CHO cell membranes
Metabolic Stabilityt½ > 120 min (human plasma)HPLC-MS degradation assay

Future research directions include optimizing pharmacokinetics via cyclization or PEGylation and evaluating efficacy in neuropathic pain models where MOR antagonists show promise in modulating glial activation [5] [6].

Properties

Product Name

Dmt-Pro-Phe-D-1-Nal-NH2

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-amino-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C38H43N5O5

Molecular Weight

649.8 g/mol

InChI

InChI=1S/C38H43N5O5/c1-23-18-26(19-24(2)34(23)44)20-30(39)38(48)43-17-9-16-33(43)37(47)42-32(21-25-10-4-3-5-11-25)36(46)41-31(35(40)45)22-28-14-8-13-27-12-6-7-15-29(27)28/h3-8,10-15,18-19,30-33,44H,9,16-17,20-22,39H2,1-2H3,(H2,40,45)(H,41,46)(H,42,47)/t30-,31+,32-,33-/m0/s1

InChI Key

UOSWQKPDVGZIDQ-YGXYGYJOSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC5=CC=CC=C54)C(=O)N)N

Isomeric SMILES

CC1=CC(=CC(=C1O)C)C[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC5=CC=CC=C54)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.